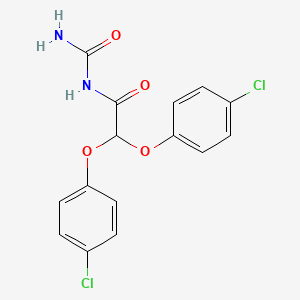
Urefibrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UREFIBRATE is a chemical compound known for its role as an antihyperlipidaemic agent. It is a derivative of clofibrate and functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . This compound is primarily used to manage lipid levels in the body, making it significant in the treatment of conditions like hypercholesterolemia and hypertriglyceridemia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UREFIBRATE involves several steps, starting from the basic chemical structure of clofibrate. The process typically includes:
Esterification: The initial step involves the esterification of clofibric acid with an appropriate alcohol under acidic conditions.
Chlorination: The esterified product is then subjected to chlorination to introduce chlorine atoms into the structure.
Amidation: The chlorinated intermediate undergoes amidation with a suitable amine to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: UREFIBRATE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
UREFIBRATE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of fibrates and their derivatives.
Biology: Investigated for its effects on lipid metabolism and its role in cellular processes.
Medicine: Extensively studied for its therapeutic potential in treating lipid disorders and related cardiovascular diseases.
Industry: Utilized in the development of new lipid-lowering agents and formulations.
Mechanism of Action
UREFIBRATE exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to the regulation of genes involved in lipid metabolism, resulting in:
Increased Lipolysis: Breakdown of triglycerides into free fatty acids.
Enhanced Fatty Acid Oxidation: Increased oxidation of fatty acids in the liver.
Reduction in Triglyceride Levels: Lowering of triglyceride levels in the blood.
Increase in High-Density Lipoprotein (HDL) Levels: Elevation of HDL cholesterol levels
Comparison with Similar Compounds
- Fenofibrate : Another PPAR-α agonist used to treat hyperlipidemia.
- Bezafibrate : A broad-spectrum lipid-lowering agent.
- Clofibrate : The parent compound from which UREFIBRATE is derived.
Properties
CAS No. |
38647-79-9 |
|---|---|
Molecular Formula |
C15H12Cl2N2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N-carbamoyl-2,2-bis(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O4/c16-9-1-5-11(6-2-9)22-14(13(20)19-15(18)21)23-12-7-3-10(17)4-8-12/h1-8,14H,(H3,18,19,20,21) |
InChI Key |
SARMXBVJUDMWKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |
Key on ui other cas no. |
38647-79-9 |
Synonyms |
is(4-chlorophenoxy)acetylurea EGYT-1299 urefibrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



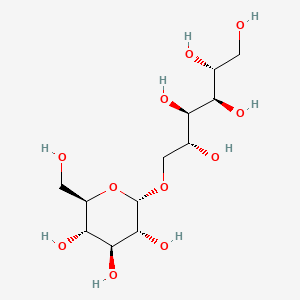
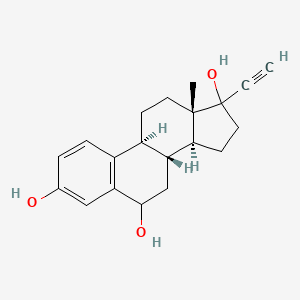
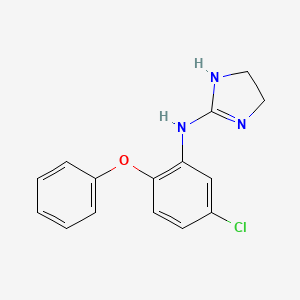
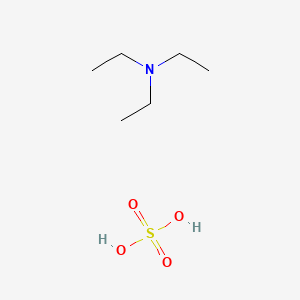

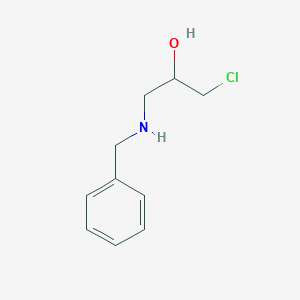
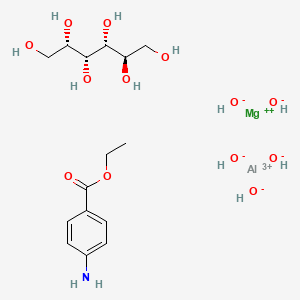
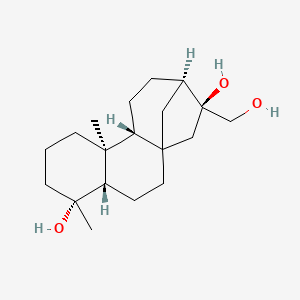
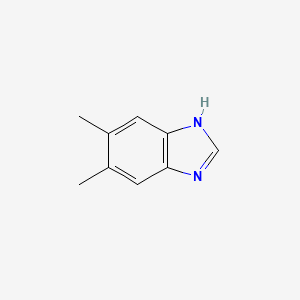
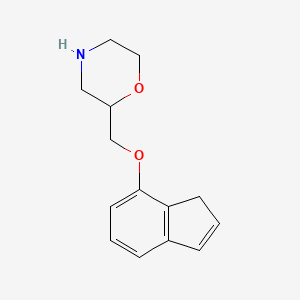
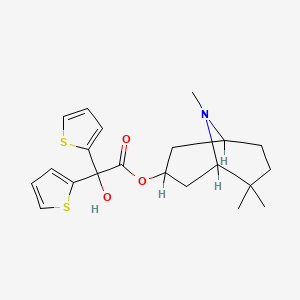
![2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1208976.png)
![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)
